molecular formula C7H15NO3S B13208270 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13208270
M. Wt: 193.27 g/mol
InChI Key: JRPBASVCEMSXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an aminomethyl group, a hydroxyethyl group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of a suitable diene with a sulfur-containing reagent to form the thiolane ring. The aminomethyl and hydroxyethyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminomethyl and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce various hydroxyethyl or aminomethyl derivatives.

Scientific Research Applications

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The aminomethyl and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The thiolane ring can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione: is similar to other thiolane derivatives, such as 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dioxide.

    Differences: The presence of different functional groups (e.g., sulfoxides or sulfones) can significantly alter the compound’s reactivity and applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]ethanol

InChI

InChI=1S/C7H15NO3S/c1-6(9)7(4-8)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3

InChI Key

JRPBASVCEMSXMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCS(=O)(=O)C1)CN)O

Origin of Product

United States

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